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Compound of Interest

Compound Name:
Ethyl (4-bromo-2-

cyanophenoxy)acetate

CAS No.: 328009-03-6

Cat. No.: B2919919

Get Quote

Executive Summary
Ethyl (4-bromo-2-cyanophenoxy)acetate (CAS: 328009-03-6) is a critical synthetic

intermediate, primarily utilized in the Thorpe-Ziegler cyclization to access 3-amino-5-

bromobenzofuran-2-carboxylates.[1][2] These benzofuran scaffolds are pharmacophores of

significant interest in drug discovery, particularly for their antimicrobial, anti-inflammatory, and

receptor-modulating properties.

This guide provides a comprehensive breakdown of the spectroscopic signatures (NMR, IR,

MS) required to validate the identity and purity of this compound. The data presented here

synthesizes experimental precedents with structural causality to ensure robust quality control.

Chemical Identity & Structural Context
Before analyzing spectra, one must understand the structural environment that dictates the

signals.

IUPAC Name: Ethyl 2-(4-bromo-2-cyanophenoxy)acetate[2][3]
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Molecular Formula:

[4][5][6]

Molecular Weight: 284.11 g/mol [4]

Key Functional Groups:

Nitrile (-CN): Strong electron-withdrawing group (EWG) at the ortho position.

Aryl Bromide (-Br): Heavy atom effect, isotopic signature in MS.

Ethyl Ester: Distinctive aliphatic NMR pattern and carbonyl IR stretch.

Ether Linkage (Ar-O-CH2-): Electron-donating to the ring, affecting chemical shifts.

Synthesis & Impurity Profile
Understanding the synthesis helps anticipate impurities in the spectra. The compound is

typically synthesized via O-alkylation of 5-bromo-2-hydroxybenzonitrile (often referred to as 4-

bromo-2-cyanophenol in older nomenclature based on the phenol parent) with ethyl

bromoacetate.

5-Bromo-2-hydroxybenzonitrile
(Starting Material)

Ethyl (4-bromo-2-cyanophenoxy)acetate
(Target Intermediate)

O-Alkylation (Reflux)

Ethyl Bromoacetate
+ K2CO3 / Acetone

Ethyl 3-amino-5-bromobenzofuran
-2-carboxylate

Thorpe-Ziegler
(Base/DMF)

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the origin of the target compound. Note that unreacted

phenol or hydrolysis products (carboxylic acids) are common impurities.

Mass Spectrometry (MS) Analysis
The mass spectrum provides the most immediate confirmation of the structure due to the

unique isotopic signature of bromine.
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Fragmentation Pattern & Isotopic Abundance
Bromine exists as two stable isotopes,

(50.7%) and

(49.3%). This results in a characteristic 1:1 doublet for the molecular ion and any fragment
containing the bromine atom.

Ion Assignment m/z Value (approx) Relative Intensity Interpretation

Molecular Ion [M]⁺ 283 / 285 High

Characteristic 1:1 ratio

confirming one Br

atom.

[M - Et]⁺ 254 / 256 Medium
Loss of ethyl group (

).

[M - OEt]⁺ 238 / 240 Medium
Loss of ethoxy group

(cleavage of ester).

Base Peak ~210 / 212 100%

Loss of the ester side

chain (

), leaving the stable

cyanophenoxy cation.

Diagnostic Check: If you observe an M+ peak at 283 without the accompanying 285 peak of

equal height, your sample is likely the chloro-analog (impurity from ethyl chloroacetate) or de-

brominated.

Infrared Spectroscopy (IR)
IR is crucial for verifying the integrity of the nitrile and ester groups, which are susceptible to

hydrolysis.
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Functional Group
Wavenumber (

)
Signal Shape Causality/Notes

Nitrile (C≡N) 2220 - 2240 Sharp, Weak-Med

The nitrile stretch is

distinct and confirms

the ortho-cyano

substitution. Absence

suggests hydrolysis to

amide/acid.

Ester (C=O) 1730 - 1760 Strong, Sharp

Typical aliphatic ester

carbonyl. A shift to

~1700 indicates

hydrolysis to

carboxylic acid.

Aromatic (C=C) 1480, 1580 Medium
Skeletal vibrations of

the benzene ring.

Ether (C-O-C) 1240 - 1260 Strong

Aryl alkyl ether stretch

(

).

C-H (Aliphatic) 2900 - 2990 Weak

Stretching of the ethyl

and methylene

groups.

Protocol Tip: Ensure the sample is essentially dry. Water moisture can broaden the carbonyl

peak and mask the nitrile region.

Nuclear Magnetic Resonance (NMR)
NMR provides the definitive map of the carbon skeleton. The data below assumes a solvent of

CDCl

(Chloroform-d).

H NMR (Proton)
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The molecule has three distinct environments: the aromatic ring (trisubstituted), the methylene

linker, and the ethyl ester tail.

Proton (

)

Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

Ar-H (3) 7.75 - 7.78 Doublet (d) 1H

H at pos 3

(between CN

and Br).

Deshielded

by CN and Br

(meta).

Ar-H (5) 7.60 - 7.65 dd 1H

H at pos 5.

Ortho to Br,

meta to H-3.

Ar-H (6) 6.85 - 6.95 Doublet (d) 1H

H at pos 6.

Shielded by

the ortho

oxygen lone

pair.

O-CH

-CO
4.75 - 4.80 Singlet (s) 2H -

Isolated

methylene

between

phenoxy O

and

Carbonyl.

COO-CH

-
4.25 - 4.30 Quartet (q) 2H

Methylene of

the ethyl

ester.

-CH 1.28 - 1.32 Triplet (t) 3H
Methyl of the

ethyl ester.

Critical Analysis:
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The Aromatic Pattern: You must observe a 1,2,4-substitution pattern. The doublet at ~6.9

ppm (H-6) is diagnostic for the proton ortho to the ether linkage. If this is shifted downfield

(>7.2), the ether linkage may not be formed (unreacted phenol).

The Singlet: The singlet at ~4.75 ppm confirms the O-alkylation. If this appears as a doublet

or multiplet, check for chiral impurities or restricted rotation (unlikely here).

C NMR (Carbon)
Expect 11 unique carbon signals.

Carbonyl (C=O): ~168 ppm

Aromatic C-O (C1): ~158 ppm (Deshielded by Oxygen)

Aromatic C-CN (C2): ~105 ppm (Shielded)

Nitrile (CN): ~115 ppm

Aromatic C-Br (C4): ~113 ppm

Aromatic CH (C3, C5, C6): 136, 133, 114 ppm (approx)

O-CH

: ~66 ppm

Ester O-CH

: ~62 ppm

Methyl CH

: ~14 ppm

Experimental Validation Protocol
To generate valid data, the sample must be isolated correctly.
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Step-by-Step Purification for Spectroscopy
Reaction: Reflux 5-bromo-2-hydroxybenzonitrile (1.0 eq) with ethyl bromoacetate (1.1 eq)

and anhydrous

(2.0 eq) in dry Acetone or Acetonitrile for 4-6 hours.

Workup: Filter inorganic salts while hot. Evaporate solvent.[7] Dissolve residue in Ethyl

Acetate; wash with water and cold 5% NaOH (to remove unreacted phenol).

Drying: Dry organic layer over

.

Recrystallization: If solid, recrystallize from Ethanol/Water. If oil, purify via silica column

(Hexane:EtOAc 9:1).

Quality Control Check
TLC: Silica gel, Hexane:EtOAc (8:2). Product

.[7][8] Starting phenol

(and stains differently).

Melting Point: Expect range 62–64 °C (if solid). Note: Some analogs are oils; verify with

literature if available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1956356-17-4|Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate|BLD Pharm
[bldpharm.com]

2. 39786-34-0|Ethyl 2-(2-cyanophenoxy)acetate|BLD Pharm [bldpharm.com]

3. 455887-97-5|2-(4-Bromo-2,6-dimethylphenoxy)acetic acid|BLD Pharm [bldpharm.com]

4. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. IL81079A - Process for the selective para-bromination of phenol and its derivatives -
Google Patents [patents.google.com]

8. researchgate.net [researchgate.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2919919?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/1956356-17-4.html
https://www.bldpharm.com/products/1956356-17-4.html
https://www.bldpharm.com/products/39786-34-0.html
https://www.bldpharm.com/products/455887-97-5.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3648299/
https://www.researchgate.net/publication/236978476_Ethyl_3-amino-5-bromo-1-benzo-furan-2-carboxyl-ate/fulltext/027778640cf227078fe0350e/Ethyl-3-amino-5-bromo-1-benzo-furan-2-carboxyl-ate.pdf
https://www.researchgate.net/publication/236978476_Ethyl_3-amino-5-bromo-1-benzo-furan-2-carboxyl-ate
https://patents.google.com/patent/IL81079A/en
https://patents.google.com/patent/IL81079A/en
https://www.researchgate.net/publication/354450818_Carbohydrazide_Analogues_A_Review_of_Synthesis_and_Biological_Activities
https://www.benchchem.com/product/b2919919/docs#technical-guide-spectroscopic-profile-of-ethyl-4-bromo-2-cyanophenoxy-acetate
https://www.benchchem.com/product/b2919919/docs#technical-guide-spectroscopic-profile-of-ethyl-4-bromo-2-cyanophenoxy-acetate
https://www.benchchem.com/product/b2919919/docs#technical-guide-spectroscopic-profile-of-ethyl-4-bromo-2-cyanophenoxy-acetate
https://www.benchchem.com/product/b2919919/docs#technical-guide-spectroscopic-profile-of-ethyl-4-bromo-2-cyanophenoxy-acetate
https://www.benchchem.com/product/b2919919?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2919919?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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